molecular formula C18H24N2O2 B2559628 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide CAS No. 851407-43-7

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Cat. No.: B2559628
CAS No.: 851407-43-7
M. Wt: 300.402
InChI Key: PDKKTHPZIRTVIX-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a synthetic quinoline derivative of significant interest in medicinal chemistry and biological research. This compound is characterized by a 7,8-dimethyl-substituted dihydroquinolinone core linked to a pentanamide moiety via an ethyl spacer. This specific architecture confers enhanced lipophilicity, which can influence bioavailability and metabolic stability, making it a valuable scaffold for drug discovery and development . The compound has demonstrated promise in several key research areas. In anticancer studies, its quinoline scaffold has shown potential to inhibit cancer cell proliferation by interfering with cellular pathways involved in tumor growth and metastasis . It is also investigated for anti-inflammatory properties through the inhibition of key enzymes in inflammatory pathways, suggesting utility in research for conditions like arthritis . Furthermore, its neuroprotective effects are a major focus; the compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of neurodegenerative diseases like Alzheimer's. By modulating cholinergic signaling, this compound is a candidate for research aimed at improving cognitive function and slowing disease progression . The mechanism of action involves targeted interactions with specific enzymes and receptors. Its ability to inhibit AChE helps increase acetylcholine levels in neuronal models, providing a rationale for its neuroprotective research applications . Beyond its primary biological roles, this chemical serves as a versatile building block in organic synthesis and can be utilized in enzyme kinetics assays and as a fluorescent probe for biological imaging due to its unique structural properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-15-11-14-8-7-12(2)13(3)17(14)20-18(15)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKKTHPZIRTVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves multiple steps. One common method starts with the reaction of 4-t-butylbenzamide with 2-chloro-N,N-dimethylethanamine to form an intermediate product. This intermediate is then reacted with potassium carbonate in dimethylformamide to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been used in various scientific research applications. It serves as a model compound to investigate the mechanism of action of quinoline-based inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound is believed to inhibit the enzyme by binding to its active site, thus preventing the breakdown of acetylcholine and leading to an increase in the amount of available acetylcholine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pentanamide backbone with several derivatives reported in the Journal of Engineering and Applied Sciences (2019), which differ in substituent groups. These variations significantly alter molecular weight, elemental composition, and physical properties. Below is a detailed comparison based on the available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Color C (%) H (%) N (%) S (%) Reference
N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide C₂₁H₂₅N₃O₂ ~351.45 Not reported Calc: 71.76 7.17 11.96 0.00
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide (CF3) C₂₃H₂₂N₄O₅S₂ 498.57 Pale yellow 55.42 4.56 11.36 12.99
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide (CF4) C₂₂H₂₂N₃NaO₆S 479.48 Yellowish white 55.30 4.70 8.91 7.01
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Yellowish white 58.59 4.81 14.32 6.69

Key Observations:

Structural Differences: The target compound lacks the sulfonamide and isoindolinone groups present in analogs CF3, CF4, and others. Instead, it incorporates a dihydroquinoline ring, which may enhance aromatic stacking interactions compared to the sulfamoyl-linked derivatives . The absence of sulfur in the target compound contrasts with the sulfamoyl-containing analogs, which exhibit sulfur percentages ranging from 6.69% to 12.99% .

Elemental Composition :

  • The target compound has a higher theoretical carbon content (71.76%) than the sulfamoyl derivatives (55–59%), reflecting its larger aromatic core and reduced heteroatom density.

The target compound’s physical state remains uncharacterized in the provided evidence.

Functional Implications: The sulfamoyl group in analogs CF3 and CF4 may confer hydrogen-bonding capability or enzyme-targeting specificity (e.g., via sulfonamide-protein interactions), whereas the dihydroquinoline moiety in the target compound could favor hydrophobic binding or intercalation .

Biological Activity

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O2C_{18}H_{24}N_{2}O_{2}. It features a quinoline core, which is known for its pharmacological relevance. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Quinoline Core : This often starts with the reaction of anilines with malonic acid equivalents.
  • Introduction of Functional Groups : Subsequent steps involve adding the ethyl and pentanamide groups under controlled conditions using organic solvents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance:

  • Case Study : A study demonstrated that derivatives of quinoline showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties.

  • Research Findings : this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Data Table: Biological Activities

Activity TypeEffectReference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis
Enzyme InhibitionBlocks cancer-related enzymes

Q & A

Q. How can AI enhance the design of experiments (DoE) for derivative synthesis?

  • Methodological Answer : AI platforms like IBM RXN for Chemistry propose reaction pathways, while reinforcement learning algorithms optimize solvent/catalyst combinations. Virtual screening of substituents (e.g., arylpiperazines in and ) reduces trial-and-error synthesis, accelerating SAR exploration .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Follow NFPA guidelines for flammables (e.g., DMSO) and use inert atmospheres (N₂/Ar) for air-sensitive steps. Safety data sheets (SDS) for analogs emphasize fume hood use and PPE (gloves, goggles) to prevent exposure to toxic intermediates like trifluoromethoxy-containing reagents .

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